molecular formula C21H14I2N2OS B342985 2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B342985
M. Wt: 596.2 g/mol
InChI Key: LVULXXKGPFIEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with diiodo groups and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Coupling Reaction: The final step involves coupling the iodinated benzamide with the benzothiazole derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo several types of chemical reactions:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzothiazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atoms can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study biological processes involving benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The diiodo groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diiodo-4-methylbenzoic acid
  • 2,4-Disubstituted thiazoles
  • Aminothiazole-linked metal chelates

Uniqueness

What sets 2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide apart from similar compounds is its unique combination of a benzamide core with diiodo substitution and a benzothiazole moiety. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring high specificity and potency.

Properties

Molecular Formula

C21H14I2N2OS

Molecular Weight

596.2 g/mol

IUPAC Name

2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H14I2N2OS/c1-12-2-9-18-19(10-12)27-21(25-18)13-3-6-15(7-4-13)24-20(26)16-11-14(22)5-8-17(16)23/h2-11H,1H3,(H,24,26)

InChI Key

LVULXXKGPFIEBB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I

Origin of Product

United States

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